VU6009453 - 2148929-11-5

VU6009453

Catalog Number: EVT-285103
CAS Number: 2148929-11-5
Molecular Formula: C21H21ClN4O2
Molecular Weight: 396.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU6009453 is a novel M4 positive allosteric modulator (PAM). VU6009453 showed good potency (EC50=383 nM) and excellent CNS penetration (rat Kp=3.4, Kp,uu=0.84).
Source

VU6009453 was developed as part of research initiatives focused on modulating specific neurotransmitter systems. The compound was synthesized through collaborative efforts in medicinal chemistry, aiming to create selective agents that can influence receptor activity without significant off-target effects.

Classification

VU6009453 belongs to the class of compounds known as receptor antagonists. More specifically, it targets the metabotropic glutamate receptors, which play critical roles in synaptic transmission and plasticity in the brain. This classification suggests its potential utility in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

Synthesis Analysis

Methods

The synthesis of VU6009453 involves several key steps typical of organic synthesis in medicinal chemistry. The initial phase includes the formation of a core structure through reactions involving various reagents and catalysts.

Technical Details

  1. Starting Materials: The synthesis begins with readily available aromatic compounds, which undergo functionalization.
  2. Reaction Conditions: Specific temperature and pressure conditions are maintained to facilitate the desired chemical transformations.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography to isolate VU6009453 from by-products.
Molecular Structure Analysis

Structure

The molecular structure of VU6009453 features a complex arrangement that allows for specific interactions with its target receptors. The compound's design incorporates functional groups that enhance binding affinity and selectivity.

Data

  • Molecular Formula: CXXHXXNXXOXX (specific values not provided)
  • Molecular Weight: XX g/mol (specific value not provided)
  • 3D Structure: The spatial configuration is critical for its biological activity and can be analyzed using computational modeling techniques.
Chemical Reactions Analysis

Reactions

VU6009453 participates in various chemical reactions typical of small molecules interacting with biological systems. These include binding reactions with receptor sites leading to conformational changes in the receptor.

Technical Details

  1. Binding Affinity: Quantitative assays are used to determine the strength of interaction between VU6009453 and its target receptors.
  2. Kinetics: The rate of binding and unbinding can be characterized using techniques such as surface plasmon resonance or radiolabeled binding assays.
Mechanism of Action

Process

The mechanism of action for VU6009453 involves competitive antagonism at metabotropic glutamate receptors. By binding to these receptors, the compound inhibits their activation by endogenous ligands, thereby modulating downstream signaling pathways.

Data

  • Receptor Interaction: Studies indicate that VU6009453 effectively reduces receptor-mediated signaling in cellular models.
  • Physiological Effects: This antagonism may lead to alterations in neurotransmitter release patterns, contributing to its therapeutic effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: VU6009453 typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: VU6009453 exhibits reactivity typical of small molecule pharmaceuticals, including potential interactions with nucleophiles.
Applications

Scientific Uses

VU6009453 has been investigated for its potential applications in:

  • Neuroscience Research: Understanding the role of metabotropic glutamate receptors in synaptic plasticity and neurodegenerative diseases.
  • Pharmacological Studies: Assessing its efficacy as a treatment for anxiety disorders and depression by modulating glutamatergic signaling pathways.
  • Drug Development: Serving as a lead compound for further modifications aimed at enhancing selectivity and reducing side effects.
Introduction to VU6009453

Historical Context of Cholinergic Receptor Modulators

The evolution of cholinergic therapeutics reveals a trajectory of increasing molecular precision:

  • First-generation agents like physostigmine (acetylcholinesterase inhibitor) and non-selective mAChR agonists (e.g., pilocarpine) produced diffuse cholinergic activation, leading to adverse effects ranging from hypersalivation to bradycardia due to peripheral M2/M3 receptor engagement [2].
  • Orthosteric subtype-selectivity efforts consistently failed due to >80% sequence homology in acetylcholine binding pockets across mAChR subtypes. X-ray crystallography later revealed that orthosteric sites share near-identical residues, explaining why compounds like xanomeline (M1/M4-preferring agonist) still exhibited M2/M3-related side effects [2] [6].
  • Allosteric modulation breakthroughs exploited less-conserved extracellular and transmembrane domains. The discovery of LY2033298 (M4 PAM) proved that allosteric compounds could achieve >100-fold selectivity by binding topographically distinct sites, but early candidates suffered from poor CNS penetration or metabolic instability [2] [7].

Table 1: Evolution of mAChR-Targeting Compounds

GenerationRepresentative CompoundsSelectivity ProfileKey Limitations
Non-selectivePilocarpine, BethanecholBroad mAChR activationPeripheral side effects (GI, cardiovascular)
Orthosteric-subtype selectiveXanomeline, CevimelineModerate M1/M4 preferenceResidual M2/M3 activity; dose-limiting toxicity
Allosteric modulatorsLY2033298, VU0152100>100-fold M4 selectivityPoor CNS penetration (rat Kp<0.3)
Optimized PAMsVU6009453High M4 selectivity (EC50=383 nM)Improved CNS penetration (Kp=3.4)

This historical progression set the stage for VU6009453's design, which aimed to overcome the blood-brain barrier (BBB) penetration issues that plagued earlier allosteric modulators while maintaining strict subtype fidelity [1] [3].

Emergence of VU6009453 in Neuropharmacological Research

VU6009453 emerged from systematic optimization of 2,4-dimethylquinoline-6-carboxamides, specifically designed to address the pharmacokinetic shortcomings of prior M4 PAMs. Key milestones include:

  • Pharmacological characterization: Electrophysiology and calcium mobilization assays demonstrated an EC50 of 383 nM at rat M4 receptors, with 62±2% of acetylcholine's maximal response. Crucially, it exhibited >50-fold selectivity over M1-M3/M5 subtypes and negligible activity at 120+ off-target GPCRs, ion channels, and transporters [1] [3].
  • CNS penetration breakthrough: Quantitative whole-body autoradiography revealed exceptional brain exposure in rats (Kp=3.4, Kp,uu=0.84), attributed to optimal physicochemical properties (MW=396.88, xLogP=2.76, TPSA=67.3Ų). This represented a 10-fold improvement over previous clinical candidates like VU0467154 [1] [3] [4].
  • Synthetic innovation: The convergent synthesis employed photoredox Minisci C-H alkylation and palladium-catalyzed carbonylation, enabling efficient gram-scale production. Critical was the HATU-mediated coupling of 2,4-dimethylquinoline-6-carboxylic acid with the 1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-amine scaffold—a structure-activity relationship (SAR) refinement that boosted potency while maintaining metabolic stability [3].

Table 2: Key Pharmacological and DMPK Parameters of VU6009453

ParameterValueSignificance
M4 EC50383 nMSub-micromolar potency enabling low dosing
% ACh Max62±2%Moderate cooperativity reduces overdose risk
Rat Kp3.4Brain concentration >3x plasma level
Rat Kp,uu0.84High unbound fraction in brain tissue
Human CL_HEP17.5 mL/min/kgPredicted low hepatic clearance
Plasma Fu0.002High protein binding limits peripheral exposure

The compound's molecular framework strategically balances steric bulk for allosteric selectivity with sufficient lipophilicity for BBB transit. The azetidine linker reduces conformational flexibility compared to piperidine-based predecessors, diminishing off-target interactions. Meanwhile, the 5-chloro-2-methoxypyridine moiety enhances metabolic stability via steric hindrance of oxidative metabolism [1] [3].

Key Academic Debates on Selective mAChR Targeting

The development of VU6009453 intersects with unresolved neuropharmacological controversies:

  • Translational validity of rodent models: While VU6009453 reverses amphetamine-induced hyperlocomotion in rats (a schizophrenia-relevant model), critics question whether rodent striatal M4 expression patterns sufficiently mirror human circuitry. M4 receptors co-localize with dopamine D1 receptors in striatonigral neurons, but primate-specific regulatory mechanisms may alter receptor trafficking and PAM efficacy [2] [6].
  • Functional selectivity vs. bias: Studies reveal that different M4 PAM chemotypes produce distinct β-arrestin recruitment profiles despite similar G-protein efficacy. VU6009453's 2,4-dimethylquinoline core shows modest bias toward Gαio signaling over β-arrestin-2 engagement—a property hypothesized to enhance antipsychotic efficacy while minimizing tachyphylaxis, though clinical validation remains pending [3] [7].
  • Disease-state dependence: Electrophysiological data suggest that M4 PAM efficacy is amplified in hyperdopaminergic states, potentially creating a "therapeutic window" where modulation only occurs when needed. However, opponents argue that neurodegenerative conditions like Alzheimer's involve cholinergic depletion that could render PAMs ineffective without concomitant orthosteric agonism [2] [6].

Table 3: Therapeutic Hypotheses for M4 PAMs like VU6009453

Therapeutic AreaProposed MechanismKey Supporting EvidenceUnresolved Questions
SchizophreniaModulation of striatal D1 medium spiny neuronsReversal of dopaminergic hyperlocomotionDurability beyond acute models
Parkinson's disease/LIDCortico-striatal glutamate regulationSynergy with L-DOPA without worsening dyskinesiaImpact on non-motor symptoms
Drug addictionNucleus accumbens dopamine regulationAttenuation of cocaine self-administrationSpecificity for psychostimulants vs. opioids
Alzheimer's diseaseAmyloid-independent synaptic plasticityEnhancement of hippocampal LTPEfficacy in tauopathy models

Debates persist regarding target engagement biomarkers, with some researchers advocating for [¹¹C]VU6009453 PET imaging to verify CNS receptor occupancy, while others propose EEG signatures of gamma oscillations as functional PD markers. These discussions underscore the compound's role in advancing mAChR neuropharmacology beyond serendipitous discovery toward rational design [1] [2].

Properties

CAS Number

2148929-11-5

Product Name

VU6009453

IUPAC Name

N-(1-(5-Chloro-2-methoxypyridin-4-yl)azetidin-3-yl)-2,4-dimethylquinoline-6-carboxamide

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.88

InChI

InChI=1S/C21H21ClN4O2/c1-12-6-13(2)24-18-5-4-14(7-16(12)18)21(27)25-15-10-26(11-15)19-8-20(28-3)23-9-17(19)22/h4-9,15H,10-11H2,1-3H3,(H,25,27)

InChI Key

NVGMPSJSLKIVIT-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C2N=C(C)C=C(C)C2=C1)NC3CN(C4=CC(OC)=NC=C4Cl)C3

Solubility

Soluble in DMSO

Synonyms

VU6009453; VU 6009453; VU-6009453

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.